Heparastatin

描述

Heparastatin is a microbial metabolite that has been applied to a dorsal air pouch inflammation model to demonstrate suppression of extravasation of neutrophils and monocytes .

Synthesis Analysis

Heparastatin (SF4) has been developed as a heparanase inhibitor for cancer therapy, starting from siastatin B isolated as an inhibitor of sialidase (neuraminidase) . It’s also mentioned that it’s an iminosugar-based inhibitor .Chemical Reactions Analysis

Heparastatin has been identified as a modulator of inflammatory processes and bone disease, focusing on prostaglandin release, osteoblast differentiation, and immune cell functions .科学研究应用

Role in Inflammation and Immune Response

Heparastatin (SF4), an iminosugar-based inhibitor of heparanase, has been studied for its effects on local inflammation and the degradation of heparan sulfate proteoglycans in basement membranes. Research has shown that heparastatin can significantly reduce the number of infiltrated neutrophils and monocytes in mice in certain inflammation models. This indicates its potential in suppressing extravasation of inflammatory cells by impairing the degradation of basement membrane heparan sulfate (Sue et al., 2016).

Interaction with Cancer Cells

In the context of colorectal cancer, heparanase has been found to influence the expression of inflammatory chemokines in cancer cells. Heparastatin did not affect MCP-1 production in this setting, suggesting a complex interaction between heparanase, heparan sulfate, and chemokine production, which may influence tumor microenvironment and progression (Tsunekawa et al., 2016).

Potential in Thrombosis Regulation

The role of heparanase in thrombosis following vascular injury or endovascular stenting has been a subject of study. Heparanase is known to degrade heparan sulfate, a potent inhibitor of thrombosis. It has been observed that heparanase overexpression can dramatically reduce the time to thrombosis in the context of vascular injury, indicating its potential significance in thrombosis regulation (Baker et al., 2012).

Antimetastatic Properties

Studies have highlighted the antimetastatic activities of heparins and modified heparins, noting the importance of heparanase inhibition. Heparin's ability to attenuate metastasis is linked to its inhibition of heparanase, which plays a significant role in cancer progression, angiogenesis, and metastasis (Borsig, 2010).

Impact on Prostate Tumorigenesis

Research has also delved into the function of heparanase in prostate tumorigenesis, suggesting that its inhibition could be a potential therapeutic strategy. Heparanase overexpression in prostate carcinomas has been correlated with increased tumor grade and metastasis. Inhibiting heparanase in these settings has shown significant reductions in tumor growth and metastasis, reinforcing its potential as a therapeutic target (Lerner et al., 2008).

属性

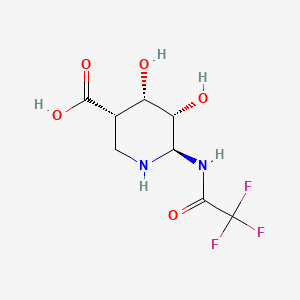

IUPAC Name |

(3S,4S,5R,6R)-4,5-dihydroxy-6-[(2,2,2-trifluoroacetyl)amino]piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11F3N2O5/c9-8(10,11)7(18)13-5-4(15)3(14)2(1-12-5)6(16)17/h2-5,12,14-15H,1H2,(H,13,18)(H,16,17)/t2-,3-,4-,5+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOPZEWVVILIZJY-NEEWWZBLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(N1)NC(=O)C(F)(F)F)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@@H]([C@H](N1)NC(=O)C(F)(F)F)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F3N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30934804 | |

| Record name | 4,5-Dihydroxy-6-[(2,2,2-trifluoro-1-hydroxyethylidene)amino]piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30934804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Trifluoroacetamido)-4,5-dihydroxypiperidine-3-carboxylic acid | |

CAS RN |

153758-25-9 | |

| Record name | 6-(Trifluoroacetamido)-4,5-dihydroxypiperidine-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153758259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Dihydroxy-6-[(2,2,2-trifluoro-1-hydroxyethylidene)amino]piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30934804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-oxo-4-sulfooxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid](/img/structure/B1672977.png)

![(3S)-3-[[(5S,8S,23S)-23-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-5-(1H-indol-3-ylmethyl)-3,6,14,17,24-pentaoxo-1,4,7,13,18-pentazacyclotetracosane-8-carbonyl]amino]-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B1672979.png)

![(3S)-3-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-acetamido-6-[[(Z)-4-oxobut-2-enoyl]amino]hexanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-6-aminohexanoyl]amino]-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B1672980.png)

![5-Chloro-N-[3-fluoro-5-(trifluoromethyl)phenyl]-2-hydroxybenzamide](/img/structure/B1672982.png)

![N-(2-((2-methoxyphenyl)amino)-4'-methyl-[4,5'-bithiazol]-2'-yl)acetamide](/img/structure/B1672983.png)

![1-[(5-Chloro-1H-benzimidazol-2-YL)carbonyl]-4-methylpiperazine maleate](/img/structure/B1672986.png)

![(3,4-Dihydro-2h-pyrano[2,3-b]quinolin-7-yl)-(cis-4-methoxycyclohexyl)-methanone](/img/structure/B1672994.png)